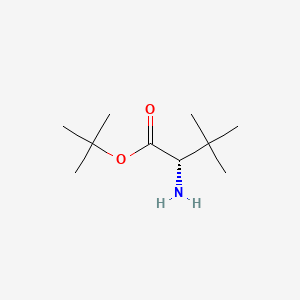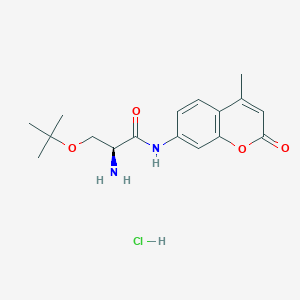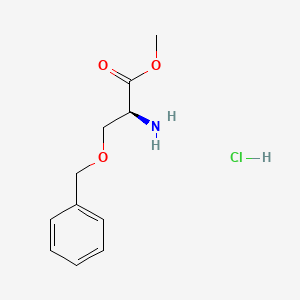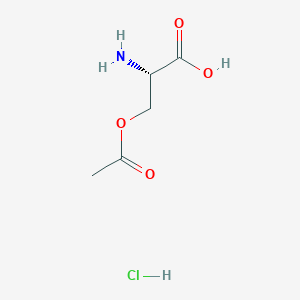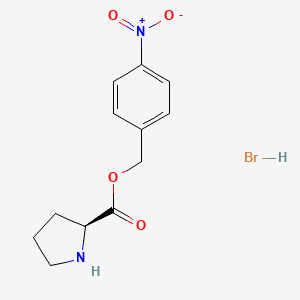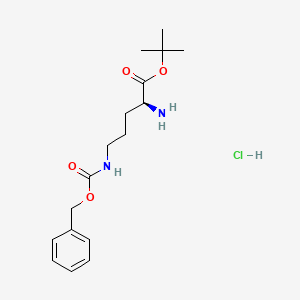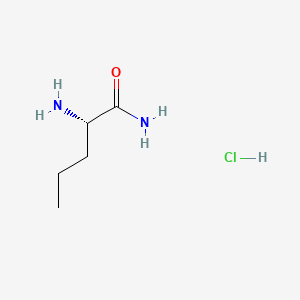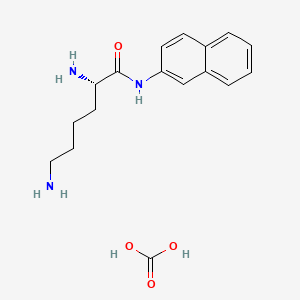
H-D-Tyr(all)-ome hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-D-Tyr(all)-ome hcl” is a derivative of the amino acid tyrosine12. It is also known by other names such as D-Tyrosine ethyl ester hydrochloride, H-D-Tyr-OEt.HCl, and ®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride1.
Synthesis Analysis
The synthesis of “H-D-Tyr(all)-ome hcl” and its analogs involves replacing the Phe residue(s) in the BIM-23052 molecule with Tyr using standard SPPS, Fmoc/t-Bu strategy3. The target compounds are analyzed using the HPLC/MS technique3.
Molecular Structure Analysis
The molecular formula of “H-D-Tyr(all)-ome hcl” is C11H16ClNO31. The InChI and SMILES notations provide a textual representation of the compound’s structure1. The compound has a molecular weight of 245.70 g/mol1.
Physical And Chemical Properties Analysis
“H-D-Tyr(all)-ome hcl” is a white crystalline powder5. It has a molecular weight of 216.66 g/mol5. The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 35.
Aplicaciones Científicas De Investigación
High-Content Screening in Toxicology
High-content screening (HCS) combines automated microscopy and quantitative image analysis to address biological questions in academia and the pharmaceutical industry. It's used for studying compound toxicity mechanisms, with applications in developmental toxicity, genotoxicity, and other areas. HCS employs new models like induced pluripotent stem cells and three-dimensional cell models, highlighting its potential for dissecting biological processes and drug development (Shuaizhang Li & M. Xia, 2019).
Quantitative NMR for Natural Products Analysis
Quantitative ^1H NMR (qHNMR) has emerged as a principal analytical method for the selective recognition and quantitative determination of metabolites in complex biological matrices. This technique is highly suitable for analyzing single natural products in plant extracts, dietary materials, and different metabolic stages of organisms, offering a direct route to ascertain compound concentrations and purities (G. Pauli, B. Jaki, & D. Lankin, 2005).
Hydroxycinnamic Acids: Structure-Activity Relationships
Studies on hydroxycinnamic acids (HCAs) and their antioxidant activities have emphasized the importance of structural features in determining biological activity. Modifications to the aromatic ring and carboxylic function significantly influence antioxidant effectiveness, with implications for managing oxidative stress-related diseases. Such insights could guide the optimization of compounds for therapeutic use (N. Razzaghi-Asl et al., 2013).
Laccase and Tyrosinase Biosensors for Determining Hydroxycinnamic Acids
Enzymatic biosensors using laccase and tyrosinase offer a promising, low-cost technology for the direct monitoring of hydroxycinnamic acids in various samples. These biosensors are crucial for quantifying biologically important phenolic compounds, demonstrating the intersection of biochemistry and technology in advancing analytical methodologies (Alexandra Virginia Bounegru & C. Apetrei, 2021).
Direcciones Futuras
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Tyr(all)-ome hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

